molecular formula C18H19NO8S B12726646 Fibrostatin D CAS No. 91776-46-4

Fibrostatin D

Cat. No.: B12726646
CAS No.: 91776-46-4
M. Wt: 409.4 g/mol
InChI Key: UJIIOEFFGQEVBT-NSHDSACASA-N
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Description

Fibrostatin D is a naturally occurring compound derived from the microbial metabolite Streptomyces catenulae. It belongs to the class of naphthoquinone derivatives and has garnered significant attention due to its potential therapeutic applications, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fibrostatin D involves the condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in 1,4-dioxane. This reaction is catalyzed by acetic acid and results in the formation of N-acetyl-S-[(8-hydroxy-3,6-dimethoxy-1,4-dioxonaphthalen-2-yl)methyl]-L-cysteine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Fibrostatin D undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Nucleophilic substitution reactions can occur at the quinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives.

Scientific Research Applications

Fibrostatin D has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.

    Biology: Studied for its role in inhibiting fibroblast activation and proliferation.

    Medicine: Investigated for its potential anti-cancer properties, particularly in targeting cancer-associated fibroblasts.

Mechanism of Action

Fibrostatin D exerts its effects by targeting specific molecular pathways involved in cell proliferation and apoptosis. It inhibits the activity of fibroblast activation protein alpha (FAPα), which is overexpressed in cancer-associated fibroblasts. This inhibition disrupts the tumor microenvironment, leading to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

    Fibrostatin A: Another naphthoquinone derivative with similar anti-cancer properties.

    Fibrostatin B: Known for its anti-inflammatory effects.

    Fibrostatin C: Studied for its potential in treating fibrotic diseases.

Uniqueness

Fibrostatin D is unique due to its specific inhibition of FAPα, making it a promising candidate for targeted cancer therapy. Its ability to disrupt the tumor microenvironment sets it apart from other naphthoquinone derivatives .

Properties

CAS No.

91776-46-4

Molecular Formula

C18H19NO8S

Molecular Weight

409.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-[(1,3-dihydroxy-6-methoxy-7-methyl-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C18H19NO8S/c1-7-14(22)13-9(16(24)17(7)27-3)4-12(21)10(15(13)23)5-28-6-11(18(25)26)19-8(2)20/h4,11,21,23H,5-6H2,1-3H3,(H,19,20)(H,25,26)/t11-/m0/s1

InChI Key

UJIIOEFFGQEVBT-NSHDSACASA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSC[C@@H](C(=O)O)NC(=O)C)O)OC

Canonical SMILES

CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSCC(C(=O)O)NC(=O)C)O)OC

Origin of Product

United States

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